molecular formula C15H12Cl2N2O4 B11701482 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11701482
M. Wt: 355.2 g/mol
InChI Key: CWZUWXMROZTBOM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:

    Formation of 2-(2,4-dichlorophenoxy)acetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 2-methyl-4-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under specific conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Reducing Agents: Such as hydrogen gas with a palladium catalyst for the reduction of the nitro group.

    Nucleophiles: Such as sodium methoxide for substitution reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

    Reduction: 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-aminophenyl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 2-(2,4-dichlorophenoxy)acetic acid and 2-methyl-4-nitroaniline.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis.

    2-methyl-4-nitroaniline: Another precursor.

    N-(2-methyl-4-nitrophenyl)acetamide: A structurally related compound.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the combination of its dichlorophenoxy and nitrophenyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H12Cl2N2O4

Molecular Weight

355.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-6-11(19(21)22)3-4-13(9)18-15(20)8-23-14-5-2-10(16)7-12(14)17/h2-7H,8H2,1H3,(H,18,20)

InChI Key

CWZUWXMROZTBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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